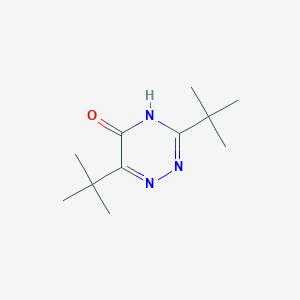
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₈O It is known for its unique structure, which includes a cyclohexadiene ring substituted with a butenone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one typically involves the reaction of β-ionone with N-Bromosuccinimide in toluene under irradiation conditions. The reaction mixture is then treated with sodium carbonate in N,N-dimethylformamide and toluene at room temperature . The product is extracted using ethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1, acting as a regulator of the MCAD promoter. Additionally, it binds to the C1 region of the lactoferrin gene promoter, requiring dimerization and the coactivator PGC-1A for full activity . The ERRalpha/PGC1alpha complex is a regulator of energy metabolism .
類似化合物との比較
Similar Compounds
- 3,4-Dehydro-β-ionone
- Dehydro-β-ionone
- β-Ionone
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-3-en-2-one
Uniqueness
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is unique due to its specific structure, which includes a cyclohexadiene ring and a butenone side chain. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
特性
| 117951-00-5 | |
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9,12H,1-4H3 |
InChIキー |
LMMJFYMOEJANIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC(C1C=CC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)





